2-Amino-2-(naphthalen-1-yl)acetic acid
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Overview
Description
2-Amino-2-(naphthalen-1-yl)acetic acid is an organic compound with the molecular formula C12H11NO2 It is a derivative of naphthalene, characterized by the presence of an amino group and a carboxylic acid group attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(naphthalen-1-yl)acetic acid typically involves the reaction of naphthalene derivatives with amino acids under controlled conditions. One common method includes the reaction of 1-naphthylacetonitrile with ammonia, followed by hydrolysis to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process often includes steps such as purification through recrystallization and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-2-(naphthalen-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalene derivatives with different functional groups.
Reduction: Reduction reactions can modify the amino group, leading to the formation of different amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthylamines .
Scientific Research Applications
2-Amino-2-(naphthalen-1-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-2-(naphthalen-1-yl)acetic acid involves its interaction with various molecular targets. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes, potentially affecting their function. The naphthalene ring structure also enables it to participate in π-π interactions with aromatic residues in proteins .
Comparison with Similar Compounds
1-Naphthaleneacetic acid: A plant hormone used in horticulture.
2-Naphthylamine: An aromatic amine with industrial applications.
Naphthalene-2-carboxylic acid: Another naphthalene derivative with different functional groups.
Uniqueness: 2-Amino-2-(naphthalen-1-yl)acetic acid is unique due to the presence of both an amino group and a carboxylic acid group on the naphthalene ring, which imparts distinct chemical properties and reactivity compared to other naphthalene derivatives .
Properties
IUPAC Name |
2-amino-2-naphthalen-1-ylacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c13-11(12(14)15)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11H,13H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCDZHZMVNQDLCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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